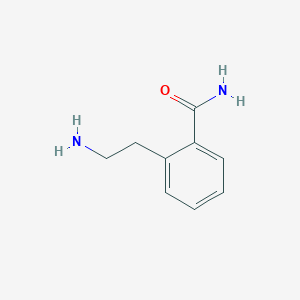

Aminoethylbenzamide

Description

BenchChem offers high-quality Aminoethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminoethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-(2-aminoethyl)benzamide |

InChI |

InChI=1S/C9H12N2O/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6,10H2,(H2,11,12) |

InChI Key |

HSDSTGHHYXHHPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)C(=O)N |

Origin of Product |

United States |

Contextualizing N 2 Aminoethyl Benzamide Within Chemical Biology Research

In the realm of chemical biology, N-(2-Aminoethyl)benzamide and its derivatives serve as valuable tools for probing complex biological systems. The compound's structure, possessing both amine and amide functionalities, is crucial to its chemical behavior and biological activity. These groups allow it to participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition and binding to biological targets like enzymes and receptors.

One of the key areas of investigation for N-(2-Aminoethyl)benzamide derivatives is in the development of enzyme inhibitors. For instance, derivatives have been studied as reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism, making them relevant for neurological studies. smolecule.com Furthermore, the core structure is a scaffold for developing inhibitors of other enzymes, such as histone deacetylases (HDACs). aacrjournals.org For example, the compound CI-994, or N-acetyldinaline, which is a substituted benzamide (B126), has been identified as an HDAC inhibitor that induces histone hyperacetylation. aacrjournals.org

The versatility of the N-(2-Aminoethyl)benzamide scaffold is also exploited in the synthesis of fluorescent ligands and probes. The related compound 2-Amino-N-(2-aminoethyl)benzamide (AEAB) is used as a bifunctional fluorescent tag for labeling N-glycans, which is crucial for their detection, characterization, and quantification in functional glycomics. acs.org This application highlights the utility of the benzamide structure in creating tools for studying complex biological molecules and pathways.

Historical Perspectives in Academic Investigations of N 2 Aminoethyl Benzamide

The academic investigation of N-(2-Aminoethyl)benzamide and its analogs has evolved over time, driven by different research objectives. Early research into related p-Amino-N-[2-(substituted amino)ethyl]benzamides explored their potential as antifibrillatory drugs. acs.org The synthesis of N-(2-Aminoethyl)benzamide itself is often a multi-step process, typically starting from commercially available anilines. smolecule.com A common synthetic route involves the reductive alkylation of an aniline (B41778) with N-Boc-2-aminoacetaldehyde, followed by benzoylation and subsequent deprotection of the Boc group. smolecule.comnih.gov

More recent historical developments have seen the application of N-(2-Aminoethyl)benzamide derivatives in the context of infectious diseases. A significant study in 2016 reported the discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov This research was spurred by a phenotypic screen of a compound library and led to the synthesis of numerous analogs to establish structure-activity relationships. nih.gov

The synthesis of various derivatives has also been a continuous focus, with researchers exploring different substituents on both the benzoyl ring and the aminoethyl side chain to modulate the compound's properties and biological activity. nih.gov These synthetic efforts have contributed to a deeper understanding of how structural modifications influence the compound's interactions with biological targets.

Current Research Paradigms and Unexplored Areas

Established Synthetic Pathways to N-(2-Aminoethyl)benzamide

The traditional synthesis of N-(2-Aminoethyl)benzamide and its derivatives often relies on robust, multi-step procedures that provide reliable access to the target compound. These methods are characterized by the sequential construction of the molecule.

Reductive Alkylation Approaches in N-(2-Aminoethyl)benzamide Synthesis

Reductive alkylation, also known as reductive amination, is a cornerstone method for forming the core structure of N-(2-Aminoethyl)benzamide derivatives. This process typically involves the reaction of an aniline (B41778) with an aldehyde to form an imine, which is then reduced in situ to the corresponding amine.

A frequently employed strategy begins with commercially available anilines and N-Boc-2-aminoacetaldehyde. nih.gov The reaction is carried out in the presence of a reducing agent to yield the N-alkylated aniline intermediate. nih.gov Sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are common reducing agents for this transformation, chosen for their selectivity and mild reaction conditions. nih.govlibretexts.org The use of a Boc (tert-butyloxycarbonyl) protecting group on the aminoacetaldehyde is crucial to prevent unwanted side reactions at the terminal amine. nih.gov

Benzoylation and Deprotection Strategies

Following the successful reductive alkylation, the synthesis proceeds with the benzoylation of the newly formed secondary amine. nih.gov This step introduces the benzoyl group, which is a defining feature of the final compound. Benzoyl chloride is the typical acylating agent used for this transformation. nih.gov The reaction is generally performed in a suitable solvent like dichloromethane, often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid generated during the reaction. nih.gov

The final step in this sequence is the removal of the Boc protecting group from the terminal aminoethyl moiety. nih.gov This deprotection is typically achieved under acidic conditions. A solution of 4 M hydrochloric acid (HCl) in dioxane is commonly used to efficiently cleave the Boc group, yielding the hydrochloride salt of the desired N-(2-Aminoethyl)benzamide. nih.gov Thermal deprotection of N-Boc groups, sometimes under continuous flow conditions, represents an alternative, catalyst-free approach to this step. acs.org

Convergent and Stepwise Synthesis Techniques

The synthetic route described above, involving reductive alkylation, benzoylation, and deprotection, is a clear example of a stepwise synthesis . nih.gov In this approach, the molecular framework is assembled in a linear sequence, with each step building upon the previous one. This method allows for controlled construction and purification of intermediates at each stage.

A general stepwise synthesis for N-(2-aminoethyl)-N-phenyl-benzamides is outlined below:

Step A: Reductive alkylation of an aniline with N-Boc-2-aminoacetaldehyde using a reducing agent like NaCNBH₃. nih.gov

Step B: Benzoylation of the resulting amine intermediate with a substituted benzoyl chloride (R²COCl) and a base. nih.gov

Step C: Deprotection of the Boc group using strong acid (e.g., 4 M HCl in dioxane) to afford the final product. nih.gov

A convergent synthesis , in contrast, would involve the independent synthesis of two or more fragments of the molecule, which are then combined in a final step. For N-(2-Aminoethyl)benzamide, a hypothetical convergent approach could involve preparing an N-benzoyl fragment and an ethylenediamine (B42938) fragment separately and then coupling them. While direct acylation of ethylenediamine is possible, it often leads to a mixture of mono- and di-acylated products, making the stepwise approach with protecting groups more common for achieving higher selectivity and purity.

Table 1: Reagents and Conditions for a Stepwise Synthesis of N-(2-aminoethyl)-N-phenyl-benzamide Derivatives nih.gov

| Step | Reaction Type | Reagents & Conditions |

|---|---|---|

| a | Reductive Alkylation | N-Boc-2-aminoacetaldehyde, NaCNBH₃, chloroform, room temperature |

| b | Benzoylation | R²COCl, DIPEA, dichloromethane, 4 °C to room temperature |

| c | Deprotection | 4 M HCl in dioxane, room temperature |

Advanced Synthetic Strategies and Optimization for N-(2-Aminoethyl)benzamide

To address the limitations of traditional methods, such as long reaction times and harsh conditions, advanced synthetic strategies have been developed. These include microwave-assisted protocols and catalyst-free reactions, which offer greener and more efficient alternatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. researchgate.net For the synthesis of benzamide (B126) derivatives, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields. nih.gov The process involves heating the reaction mixture with microwave energy, which leads to rapid and uniform heating, often resulting in higher product purity and selectivity. researchgate.net While specific protocols for N-(2-Aminoethyl)benzamide are not extensively detailed, the synthesis of related N-(2-oxo-2-((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl)benzamide derivatives has been successfully achieved using microwave irradiation, demonstrating the applicability of this technology to complex benzamide structures. nih.govvlifesciences.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Benzamides researchgate.net

| Synthesis Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | 4-5 hours | Good | Reflux |

| Microwave Irradiation | 5-15 minutes | Often Improved | Microwave Reactor |

Catalyst-Free Methodologies for Related Compounds

In a push towards more sustainable and economical chemical processes, catalyst-free synthetic methods have gained significant attention. These reactions proceed without the need for a metal or acid/base catalyst, which simplifies purification and reduces chemical waste. researchgate.net

One such method describes the synthesis of substituted pyridine (B92270) benzamides from aryl aldehydes and aminopyridines using hydrogen peroxide as an oxidant in ethanol (B145695). researchgate.netbibliomed.org This approach is notable for its simplicity, economic viability, and the use of environmentally benign reagents. researchgate.net Another developed strategy involves the catalyst-free intramolecular oxidative cyclization of N-allylbenzamides to form oxazole (B20620) rings, demonstrating that complex transformations can be achieved under temperate conditions without a catalyst. nih.gov These examples, while not directly producing N-(2-Aminoethyl)benzamide, showcase the potential of catalyst-free conditions for the formation of the core benzamide bond, suggesting future applications in related syntheses.

Chemo-Enzymatic Approaches in Analog Synthesis

The integration of enzymatic methods with traditional chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful strategy for creating analogs of N-(2-aminoethyl)benzamide. This approach leverages the high selectivity of enzymes, particularly lipases, to achieve specific chemical modifications that can be challenging through conventional chemistry alone.

A key application of this methodology is the regioselective acylation of the primary amino group of N-(2-aminoethyl)benzamide. Lipases, such as lipase (B570770) B from Candida antarctica (CALB), are frequently employed for this purpose. These enzymes can catalyze the transfer of an acyl group from a donor molecule to the terminal amine of N-(2-aminoethyl)benzamide with high precision, leaving the internal amide bond unaffected. This enzymatic step is typically conducted under mild reaction conditions, which contributes to high yields and minimizes the formation of byproducts.

Following the initial enzymatic acylation, a variety of chemical transformations can be applied to further diversify the molecular structure. These subsequent steps may include additional acylations, alkylations, or cyclization reactions to construct more complex derivatives. The combination of enzymatic regioselectivity and the flexibility of subsequent chemical modifications provides an efficient pathway to a broad spectrum of N-(2-aminoethyl)benzamide analogs.

Table 1: Chemo-Enzymatic Synthesis of N-(2-Aminoethyl)benzamide Analogs

| Acyl Donor | Enzyme | Solvent | Temperature (°C) | Yield (%) | Resulting Analog |

|---|---|---|---|---|---|

| Vinyl Acetate (B1210297) | Lipase from Candida antarctica B | Dioxane | 45 | 98 | N-[2-(Acetylamino)ethyl]benzamide |

| Ethyl Acetate | Lipase from Candida antarctica B | Acetonitrile (B52724) | 30 | - | N-[2-(Acetylamino)ethyl]benzamide |

Chemical Reactivity and Derivatization Applications of N-(2-Aminoethyl)benzamide

The chemical behavior of N-(2-aminoethyl)benzamide is primarily dictated by its two reactive functional groups: the primary amine and the amide linkage. This dual functionality makes it a valuable precursor for a wide array of chemical derivatives.

Acylation and Hydrolysis Reactions

The primary amino group of N-(2-aminoethyl)benzamide is nucleophilic and readily participates in acylation reactions. It can be reacted with various acylating agents, including acid chlorides and anhydrides, to form new amide bonds. These reactions are typically performed in the presence of a base to scavenge the acidic byproduct.

Conversely, the amide bond within the N-(2-aminoethyl)benzamide molecule can be cleaved through hydrolysis. This reaction generally requires harsh conditions, such as heating in the presence of a strong acid or base. Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl, rendering it more susceptible to nucleophilic attack by water, ultimately yielding benzoic acid and ethylenediamine.

Table 2: Acylation and Hydrolysis of N-(2-Aminoethyl)benzamide

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acylation | Benzoyl chloride, Pyridine | Dichloromethane, 0°C to room temp | N,N'-(Ethanediyl)bis(benzamide) |

Reactions in the Synthesis of Heterocyclic Compounds

The bifunctional nature of N-(2-aminoethyl)benzamide makes it a useful starting material for the construction of various heterocyclic systems. The presence of both a nucleophilic amine and an amide group allows for cyclization reactions to form ring structures.

One notable application is in the synthesis of 1,4-benzodiazepines. For instance, the reaction of N-(2-aminoethyl)benzamide with ortho-aminobenzophenones can lead to the formation of these seven-membered heterocyclic compounds, which are of interest in medicinal chemistry. Additionally, it can serve as a precursor for the synthesis of other heterocyclic structures, such as imidazoles and other fused ring systems, through condensation and cyclization reactions with appropriate reagents.

Table 3: Synthesis of Heterocyclic Compounds from N-(2-Aminoethyl)benzamide

| Reactant | Product | Heterocycle Class |

|---|---|---|

| 2-Aminobenzophenone | 7-Amino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivative | 1,4-Benzodiazepine |

Design and Synthesis of N-(2-Aminoethyl)benzamide Analogs

The synthetic exploration of N-(2-aminoethyl)benzamide analogs is driven by the goal of creating novel compounds with tailored properties. Strategies involve introducing diverse functional groups onto the benzamide ring, altering the side chain, and constructing entirely new heterocyclic systems from the parent molecule.

Halogenated and Substituted Benzamide Derivatives

The introduction of halogen atoms and other substituents onto the phenyl ring of the benzamide moiety is a common strategy to modulate the electronic and steric properties of the molecule. A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide has been synthesized to investigate their inhibitory effects on enzymes like monoamine oxidase-B (MAO-B). nih.gov The synthesis of these compounds generally involves the acylation of ethylenediamine with the corresponding substituted benzoyl chloride.

A multi-step synthetic route is often employed for more complex derivatives. For instance, the synthesis of certain halogenated derivatives begins with the protection of ethylenediamine with a tert-butoxycarbonyl (Boc) group. This is followed by acylation with a substituted benzoyl chloride, such as 2,4-dichlorobenzoyl chloride, in the presence of a base like N,N-diisopropylethylamine (DIPEA). The final step involves the removal of the Boc protecting group using an acid to yield the desired product. Another approach involves a one-pot method for producing 2-amino-5-halogenated-N,3-dimethylbenzamides through electrophilic aromatic substitution using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). sioc-journal.cn

Research has also focused on derivatives with other substitutions, such as hydroxyl groups. The synthesis of N-(2-aminoethyl)-2-hydroxybenzamide, for example, is typically achieved by coupling a 2-hydroxybenzoic acid derivative with 2-aminoethylamine, often using a carbodiimide (B86325) as an activating agent.

| Derivative Name | Substitution Pattern | Synthetic Precursors | Reference |

|---|---|---|---|

| N-(2-aminoethyl)-4-chlorobenzamide | 4-Chloro | 4-chlorobenzoyl chloride, Ethylenediamine | nih.gov |

| N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide | 2-Hydroxy, 3-Chloro, 4-Fluoro (on N-phenyl) | Substituted anilines, N-Boc-2-aminoacetaldehyde, Benzoyl chlorides | |

| N-(2-aminoethyl)-2-hydroxy-5-nitrobenzamide | 2-Hydroxy, 5-Nitro | Methyl-2-hydroxy-5-nitrobenzoate, Ethylenediamine | maynoothuniversity.ie |

| 2-amino-5-bromo-N,3-dimethylbenzamide | 2-Amino, 3-Methyl, 5-Bromo | 2-amino-N,3-dimethylbenzamide, N-bromosuccinimide (NBS) | sioc-journal.cn |

N-Substituted Benzannulated Triazoles

The N-(2-aminoethyl)benzamide scaffold is a key starting material for the synthesis of N-substituted benzannulated triazoles, which are privileged heterocyclic structures in medicinal chemistry. smolecule.comrsc.org A mild and effective one-pot synthesis has been developed that involves the diazotisation and subsequent cyclisation of 2-aminobenzamides. rsc.org In this method, a stable diazonium salt is prepared from the 2-aminobenzamide (B116534) precursor using a polymer-supported nitrite (B80452) reagent and p-tosic acid. rsc.org This intermediate then cyclizes to form 1,2,3-benzotriazin-4(3H)-ones. This transformation is compatible with a wide range of functional groups on the aromatic ring and various substituents on the amide nitrogen, including the aminoethyl group. smolecule.comrsc.org

The general procedure involves stirring the N-substituted 2-aminobenzamide with the polymer-supported nitrite and p-toluenesulfonic acid in a suitable solvent like methanol. rsc.org The reaction conditions, such as temperature and time, are optimized to facilitate the two-step process in a single pot, leading to good yields of the final triazole products. rsc.org

Indole and Thiazolidinone Derivatives

The structural and biological significance of indole and thiazolidinone rings has prompted their incorporation into benzamide structures. Tryptamine, which contains an indole ring and an ethylamine (B1201723) side chain, can be readily coupled with various substituted benzoyl chlorides to produce a range of tryptamine-benzamide derivatives. pjps.pk This reaction provides a direct method to synthesize analogs where the phenyl group of benzamide is replaced by an indole moiety, linked via the ethylamide chain.

Furthermore, more complex heterocyclic systems can be constructed. For example, a novel series of indolylthiosemicarbazides has been synthesized, which can then undergo cyclization to form 4-thiazolidinones. nih.gov The synthesis of these 4-thiazolidinone (B1220212) derivatives involves reacting the intermediate indolylthiosemicarbazide with ethyl bromoacetate (B1195939) and fused sodium acetate in absolute ethanol under reflux. nih.gov The ring closure is confirmed by the appearance of a new lactam carbonyl band in the infrared spectrum and signals for the methylene (B1212753) protons of the thiazolidinone ring in the NMR spectrum. nih.gov While not starting directly from N-(2-aminoethyl)benzamide, these syntheses demonstrate established routes for creating indole and thiazolidinone-containing structures with a similar amide-based linkage. pjps.pknih.gov

Modified Amide and Aminoethyl Moieties

Modifications to the core amide bond and the aminoethyl side chain introduce further diversity into the N-(2-aminoethyl)benzamide family. The amide group can be replaced with a bioisostere, such as a thiourea (B124793) linkage. Thiourea benzamide derivatives have been synthesized by reacting benzoyl isothiocyanate with an appropriate amine. tjnpr.org This creates N-carbamothioyl benzamide structures, altering the hydrogen bonding capacity and conformational properties of the linker region. tjnpr.org

The aminoethyl portion of the molecule can also be substituted with larger or more complex groups. For instance, coupling reactions using reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and DIPEA have been used to condense a carboxylic acid-containing scaffold with various amines, effectively replacing the aminoethyl group with other functionalities. acs.org This approach allows for the synthesis of derivatives such as N-(anthracen-9-ylmethyl)benzamides, demonstrating the versatility of the amide bond formation to attach diverse substituents. acs.org

Structure-Activity Relationship (SAR) Studies for N-(2-Aminoethyl)benzamide Derivatives

SAR studies are essential for understanding how specific structural features of N-(2-aminoethyl)benzamide derivatives influence their biological activity. These studies provide a rational basis for the design of more potent and selective compounds.

Methodological Frameworks for SAR Elucidation

A variety of methodological frameworks are employed to establish SAR for N-(2-aminoethyl)benzamide derivatives. The process typically begins with the synthesis of a library of related compounds, which are then evaluated in biological assays.

In Vitro Biological Assays: The primary method involves screening compounds for activity against specific targets, such as enzymes or cell lines. For example, derivatives have been tested for their inhibitory activity against monoamine oxidase-B (MAO-B) and histone deacetylase 2 (HDAC2). nih.govnih.gov Anti-proliferative activity is commonly assessed using the MTT assay against various cancer cell lines, such as H4, LN229, and MCF-7. acs.orgresearchgate.net Antimicrobial activity is determined by measuring the zones of inhibition against bacterial and fungal strains. pjps.pknih.gov The results, often expressed as IC₅₀ (half-maximal inhibitory concentration) or minimum inhibitory concentration (MIC) values, are then compared across the series of analogs. researchgate.net

Computational Modeling and Structural Biology: Molecular docking simulations are a powerful tool to study the binding affinity and interaction modes of the synthesized compounds with their biological targets. researchgate.net These computational studies can predict how ligands fit into a binding site and identify key interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net In some cases, co-complex crystal structures of a derivative bound to its target protein can be obtained, providing definitive, high-resolution insight into the binding mode and rationalizing observed kinetic data, such as time-dependent inhibition. nih.gov

Pharmacophore Identification: By comparing the structures of active and inactive compounds, researchers can identify potential pharmacophore sites. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity, providing a blueprint for the design of new derivatives with improved properties. nih.gov

| Methodology | Description | Application Example | Reference |

|---|---|---|---|

| In Vitro Assays | Measurement of biological activity against cell lines or enzymes (e.g., MTT assay, enzyme inhibition assays). | Evaluating anti-proliferative activity of N-substituted benzamides against K562 and A549 cancer cells. | researchgate.net |

| Molecular Docking | Computational simulation to predict the binding mode and affinity of a ligand to a protein target. | Studying the binding of derivatives to histone deacetylases (HDACs) to understand interactions. | researchgate.net |

| X-ray Crystallography | Determining the 3D structure of a compound-protein complex to visualize binding interactions directly. | Rationalizing the time-dependent binding kinetics of N-(4-aminobiphenyl-3-yl)benzamide with HDAC2. | nih.gov |

| Pharmacophore Modeling | Identifying the essential structural features and their spatial arrangement required for biological activity. | Relating the structure of 2-aminobenzamide derivatives to their antimicrobial activity. | nih.gov |

Influence of Substituent Effects on Biological Activity

The biological activity of N-(2-Aminoethyl)benzamide derivatives is profoundly influenced by the nature and position of substituents on the benzoyl ring. Structure-activity relationship (SAR) studies have revealed that these modifications can dramatically alter a compound's potency and selectivity for its target.

Research into antiparasitic agents targeting Trypanosoma brucei, the parasite responsible for African sleeping sickness, has demonstrated the critical role of halogen substituents. For instance, the introduction of chlorine atoms at the 2 and 4 positions of the benzoyl ring significantly enhances antiparasitic activity. nih.gov The 2,4-dichloro substituted derivative is notably more potent than its unsubstituted or mono-substituted counterparts. nih.gov Specifically, the 2-chlorobenzoyl derivative is three times more active than the 3-chloro version and nearly eight times more active than the 4-chlorobenzoyl derivative. nih.gov This suggests that substitution at the ortho position of the benzoyl ring is particularly favorable for activity. nih.gov Similarly, replacing a fluorine substituent with chlorine or bromine can lead to a four-fold increase in potency. nih.gov However, not all substitutions are beneficial; replacing fluorine with a methoxy (B1213986), nitro, or amino group was found to eliminate the compound's activity against T. brucei. nih.gov

In the context of monoamine oxidase-B (MAO-B) inhibitors, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and shown to be competitive, time-dependent inhibitors. nih.gov The potency of these compounds is influenced by both steric and hydrophobic effects of the substituents. nih.gov

The table below summarizes the influence of various substituents on the biological activity of N-(2-Aminoethyl)benzamide derivatives against Trypanosoma brucei.

| Compound/Derivative | Substituent(s) on Benzoyl Ring | Observed Biological Activity/Potency |

| N-(2-Aminoethyl)-N-(4-chlorophenyl)benzamide | Unsubstituted | Less active than substituted analogues. nih.gov |

| N-(2-Aminoethyl)-N-(4-chlorophenyl)-2-chlorobenzamide | 2-Chloro | 3-fold more active than the 3-chloro isomer and ~8-fold more active than the 4-chloro isomer. nih.gov |

| N-(2-Aminoethyl)-N-(4-chlorophenyl)-3-chlorobenzamide | 3-Chloro | Less active than the 2-chloro isomer. nih.gov |

| N-(2-Aminoethyl)-N-(4-chlorophenyl)-4-chlorobenzamide | 4-Chloro | Least active of the monochloro isomers. nih.gov |

| N-(2-Aminoethyl)-N-(4-fluorophenyl)-2,4-dichlorobenzamide | 2,4-Dichloro | Highly potent antiparasitic activity. nih.gov |

| N-(2-Aminoethyl)-N-(4-fluorophenyl)-2,3-dichlorobenzamide | 2,3-Dichloro | Potent antiparasitic activity, similar to the 2,4-dichloro derivative. nih.gov |

| N-(2-Aminoethyl)-N-(4-fluorophenyl)benzamide with Cl or Br at R1 | Chlorine or Bromine on aniline ring | 4-fold enhancement of potency compared to fluorine. nih.gov |

| N-(2-Aminoethyl)-N-(4-fluorophenyl)benzamide with Methoxy, Nitro, or Amino at R1 | Methoxy, Nitro, or Amino on aniline ring | Elimination of activity on T. brucei. nih.gov |

Conformational Analysis and Bioisosteric Replacements

The three-dimensional shape, or conformation, of N-(2-Aminoethyl)benzamide derivatives is a key determinant of their biological activity. The flexibility of the aminoethyl side-chain allows the molecule to adopt different spatial arrangements, which can affect how it binds to its biological target. researchgate.net

Conformational analysis has shown that the aminoethyl side-chain's behavior is highly dependent on its environment. researchgate.net For some derivatives, such as the neuroleptic benzamide metoclopramide, an intramolecular hydrogen bond can form between the amide and a methoxy group on the benzoyl ring, creating a more rigid, cyclic-like structure. researchgate.net This hydrogen bond is present in less polar solvents but not in aqueous solutions. researchgate.net The presence of this bond is thought to be a key feature for the binding of these compounds to the dopamine (B1211576) receptor. researchgate.net Theoretical studies have indicated that for some N-(2-aminoethyl)-o-anisamide derivatives, intramolecular hydrogen bonds act as "conformational locks," limiting the molecule's flexibility. researchgate.net

Bioisosteric replacement is a strategy used in drug design where one functional group is replaced by another with similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. mdpi.comopenaccessjournals.com In the context of N-(2-Aminoethyl)benzamide derivatives, the central amide bond has been a target for bioisosteric replacement.

Various replacements for the amide group have been explored, including ureas, thioamides, and sulfonamides. mdpi.com For example, in a study of anthelmintic agents, replacing the amide with a thioamide or a selenoamide resulted in compounds with high activity against C. elegans, while N-alkylamides and sulfonamides showed no significant activity. mdpi.com Urea derivatives showed moderate activity. mdpi.com Triazoles are also recognized as non-classical bioisosteres of amides. mdpi.com These replacements can alter the molecule's hydrogen bonding capacity, planarity, and metabolic stability, thereby fine-tuning its biological activity. mdpi.comsci-hub.se

The table below provides examples of bioisosteric replacements for the amide group in benzamide derivatives and their resulting biological activity.

| Original Functional Group | Bioisosteric Replacement | Resulting Compound Class | Observed Biological Activity |

| Amide | Thioamide | Thiobenzamide | High anthelmintic activity against C. elegans. mdpi.com |

| Amide | Selenoamide | Selenobenzamide | Highest anthelmintic activity against C. elegans. mdpi.com |

| Amide | Urea | Benzoylurea | Moderate anthelmintic activity against C. elegans. mdpi.com |

| Amide | Sulfonamide | Benzoylsulfonamide | No significant anthelmintic activity against C. elegans. mdpi.com |

| Amide | N-Alkylamide | N-Alkylbenzamide | No significant anthelmintic activity against C. elegans. mdpi.com |

Development of Hybrid Molecules Incorporating N-(2-Aminoethyl)benzamide Scaffolds

A promising strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. nih.gov This approach aims to create compounds with dual or multiple modes of action, potentially leading to enhanced efficacy or the ability to address complex, multifactorial diseases. nih.govunibo.it The N-(2-Aminoethyl)benzamide scaffold has been utilized as a component in the design of such hybrid molecules.

One example is the development of potential atypical antipsychotic agents that combine the structural features of 2-(N,N-di-n-propylamino)tetralins (DPATs) with substituted benzamides. nih.gov This structural hybridization aims to create compounds with mixed dopamine D2 receptor antagonism and serotonin (B10506) 5-HT1A receptor agonism, a pharmacological profile believed to be beneficial for treating schizophrenia. nih.gov The benzamidoethyl side chain in these hybrids enhances the affinity for both dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors, likely by interacting with an accessory binding site. nih.gov

Another area of application is in the development of anticancer agents. For instance, hybrid molecules have been designed by linking a 7-chloro-4-aminoquinoline moiety, a known pharmacophore in antimalarial and anticancer drugs, to a benzimidazole (B57391) scaffold via an N-(2-aminoethyl)benzamide linker. nih.gov In these hybrids, the N-(2-aminoethyl)benzamide linker plays a crucial role in the molecule's interaction with its target, with the amino group being important for binding to tyrosine-protein kinase c-Src. nih.gov

Furthermore, the N-(2-aminoethyl)benzamide scaffold has been incorporated into the design of dual inhibitors of histone deacetylases (HDAC) and G9a, two important epigenetic targets in cancer therapy. nih.gov In these hybrid molecules, the benzamide portion often serves as a linker connecting the pharmacophores responsible for inhibiting each enzyme. nih.gov

The development of these hybrid molecules showcases the versatility of the N-(2-Aminoethyl)benzamide scaffold as a building block for creating novel therapeutic agents with complex pharmacological profiles.

Molecular and Biochemical Mechanisms of Action of N 2 Aminoethyl Benzamide

Enzyme Inhibition and Modulation by N-(2-Aminoethyl)benzamide

N-(2-Aminoethyl)benzamide and its derivatives have been the subject of research for their interactions with various enzyme systems. These interactions are pivotal to their potential biological activities.

Monoamine Oxidase B (MAO-B) Inhibition Properties

N-(2-Aminoethyl)benzamide and its analogues are recognized as inhibitors of monoamine oxidase B (MAO-B), an enzyme crucial for the metabolism of neurotransmitters. smolecule.com The inhibition of MAO-B can modulate the levels of key neurochemicals in the brain.

Research has shown that N-(2-Aminoethyl)benzamide and its substituted analogues act as reversible inhibitors of MAO-B. smolecule.comnih.govsigmaaldrich.com This reversibility is a significant characteristic, as studies have demonstrated a complete return of enzyme activity after dialysis. nih.govsigmaaldrich.com The inhibition is also specific to the B isoform of monoamine oxidase. For instance, a chloro-substituted analogue, N-(2-aminoethyl)-p-chlorobenzamide (also known as Ro 16-6491), is a highly specific MAO-B inhibitor. pnas.orgnih.gov The ethylenediamine (B42938) group of these compounds is thought to contribute to their selectivity by forming hydrogen bonds within the hydrophobic pocket of MAO-B, a feature absent in MAO-A.

Structural studies have provided insights into the mode of inhibition. For N-(2-aminoethyl)-p-chlorobenzamide, inhibition of MAO-B results in the formation of a covalent N(5) flavin adduct. pnas.orgnih.govresearchgate.net The phenyl ring of the inhibitor occupies a position in the catalytic site that overlaps with that of isatin, another MAO-B inhibitor. pnas.orgnih.govresearchgate.net Despite the formation of this adduct, the inhibition is considered reversible because denaturation of the inhibited enzyme leads to the reappearance of the oxidized flavin spectrum. researchgate.net

Kinetic studies have characterized N-(2-Aminoethyl)benzamide and its analogues as competitive, time-dependent inhibitors of MAO-B. nih.govsigmaaldrich.com This indicates that they compete with the substrate for binding to the active site of the enzyme. The potency of these inhibitors can be influenced by steric and hydrophobic effects of different substituents on the benzamide (B126) ring. nih.gov

For example, studies on N-(2-aminoethyl)-p-chlorobenzamide (Ro 16-6491) and its analogues have explored their effects on bovine liver MAO-B. nih.gov It was found that replacing the amide bond with an ester bond significantly increased the inhibitory potency. nih.gov Another study on iodinated benzamide derivatives identified N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride as a potent and selective MAO-B inhibitor. jst.go.jp Lineweaver-Burk plots are a common method used to confirm the type of inhibition, such as competitive versus non-competitive. tandfonline.com

Table 1: MAO-B Inhibition by N-(2-Aminoethyl)benzamide Analogues

| Compound | Inhibition Type | Key Findings |

| N-(2-Aminoethyl)benzamide Analogues | Competitive, Time-Dependent, Reversible | Potency influenced by steric and hydrophobic effects. nih.govsigmaaldrich.com |

| N-(2-aminoethyl)-p-chlorobenzamide (Ro 16-6491) | Reversible, Specific for MAO-B | Forms a covalent N(5) flavin adduct. pnas.orgnih.govresearchgate.net |

| Ester Analogues of Ro 16-6491 | Competitive | ~150-200 times more potent than the amide counterparts. nih.gov |

| N-(2-aminoethyl)-2-chloro-4-iodobenzamide | Potent and Selective MAO-B Inhibitor | Demonstrates high inhibitory potency and selectivity for MAO-B. jst.go.jp |

Interactions with Other Enzymatic Systems

Beyond MAO-B, derivatives of N-(2-Aminoethyl)benzamide have been investigated for their interactions with other enzymes, highlighting a broader potential for biological activity.

Some benzamide derivatives have been studied for their potential to interact with dihydrofolate reductase (DHFR), an enzyme involved in folic acid metabolism. mdpi.comudhtu.edu.uasciforum.net For instance, N-(2-aminoethyl)-4-methoxybenzamide hydrochloride has been utilized in studies to understand its interactions with DHFR. Molecular docking studies have been employed to predict the binding affinity of various benzamide derivatives to the active site of DHFR. mdpi.comudhtu.edu.uasciforum.net These computational studies suggest that certain derivatives can form stable complexes with the enzyme, indicating potential inhibitory activity. mdpi.comudhtu.edu.uasciforum.net For example, a study on 1,3,4-thiadiazole (B1197879) derivatives of benzamide showed that they could effectively interact with the DHFR active site. mdpi.comudhtu.edu.ua

While direct studies on N-(2-Aminoethyl)benzamide's effect on histone deacetylases (HDACs) are not specified in the provided context, related benzamide compounds have been identified as HDAC inhibitors. aacrjournals.orgnih.govacs.orgnih.gov These inhibitors, such as those containing the N-(2-aminophenyl)-benzamide functionality, have shown inhibitory activity against Class I HDAC enzymes like HDAC1 and HDAC2 at nanomolar concentrations. nih.gov The mechanism of action involves the benzamide group acting as a zinc-binding group within the enzyme's active site. nih.gov The development of novel aminophenyl benzamide-type HDAC inhibitors has led to compounds with enhanced potency and selectivity. acs.org

Receptor and Ion Channel Modulation Studies

The biological activity of N-(2-Aminoethyl)benzamide and its analogs is significantly defined by their interactions with various receptors and ion channels. These interactions can lead to the modulation of neuronal excitability and other cellular functions. Research has particularly focused on their effects on potassium channels and GABA-A receptors.

Potassium Channel (e.g., TASK-3) Activation by Benzamide Analogs

Benzamide derivatives have been identified as modulators of two-pore domain potassium (K2P) channels, which are crucial for setting the resting membrane potential in many cell types. nih.govresearchgate.net The TWIK-related acid-sensitive K+ (TASK) channel, TASK-3, is a prominent member of this family and is involved in processes such as sleep-wake cycles, cognition, and epilepsy. researchgate.netnih.gov

A significant finding in this area comes from a high-throughput screening of over 300,000 compounds, which identified a benzamide analog, N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide (NPBA), as a potent and selective activator of the TASK-3 channel. nih.govresearchgate.netnih.gov NPBA demonstrated a reversible, dose-dependent activation of TASK-3 whole-cell currents with an EC₅₀ of 6.7 μM. researchgate.net Notably, it showed excellent selectivity for TASK-3, even reversibly inhibiting its closest homolog, TASK-1, with an IC₅₀ of 7.5 μM. researchgate.net

Mutagenesis and chimera analyses revealed the molecular basis for this activation. NPBA interacts with two distinct and distant clusters of amino acid residues on the TASK-3 channel. nih.govsci-hub.se These critical residues are located at the extracellular end of the second transmembrane domain (A105 and A108) and the intracellular end of the third transmembrane domain (E157). researchgate.netnih.gov These specific residues are not conserved in the TASK-1 channel, which likely accounts for the selectivity of NPBA. nih.gov The identification of these interaction sites provides valuable molecular insights into the gating mechanisms of K2P channels. nih.gov

Table 1: Research Findings on TASK-3 Channel Activation by Benzamide Analog NPBA

| Compound | Target Channel | Effect | Potency (EC₅₀) | Key Interaction Residues | Source |

| NPBA | TASK-3 | Activator | 6.7 μM | A105, A108, E157 | researchgate.netnih.gov |

GABA-A Receptor Interactions

Gamma-aminobutyric acid type A (GABA-A) receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. nih.gov They are well-established targets for various therapeutic agents, which typically act as allosteric modulators. drugbank.comnih.gov These modulators bind to a site on the receptor distinct from the GABA binding site, enhancing the receptor's function. wikipedia.org

Benzamide derivatives have been shown to interact with GABA-A receptors. For instance, the compound DS2 (4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) acts as a positive allosteric modulator of GABA-A receptors. rndsystems.com It demonstrates a complex selectivity profile, preferentially potentiating currents mediated by δ-subunit-containing receptors, such as α4β3δ, with an EC₅₀ of 142 nM. rndsystems.com This potentiation enhances the inhibitory effect of GABA, leading to a decrease in neuronal excitability. wikipedia.org

Furthermore, in silico molecular docking studies on derivatives of 2-amino-N-(2-aminoethyl)benzamide have suggested a potential binding mechanism to an allosteric site on the GABA-A receptor. researchgate.net The interaction of benzamides with GABA-A receptors highlights a significant mechanism through which these compounds can exert their effects on the central nervous system.

Table 2: Research Findings on GABA-A Receptor Interaction by Benzamide Analogs

| Compound | Target Receptor Subtype | Effect | Potency (EC₅₀) | Mechanism | Source |

| DS2 | α4β3δ | Positive Allosteric Modulator | 142 nM | Potentiates GABA-evoked currents | rndsystems.com |

Cellular Pathway Engagement and Signaling Cascades

The modulation of ion channels and receptors by N-(2-Aminoethyl)benzamide and its analogs initiates downstream cellular signaling cascades that influence a variety of physiological processes.

Similarly, the positive allosteric modulation of GABA-A receptors by benzamide derivatives like DS2 enhances GABAergic inhibition. rndsystems.com Upon activation, the GABA-A receptor's chloride channel opens, allowing chloride ions to flow into the neuron. nih.gov This influx of negative ions also hyperpolarizes the membrane, decreasing neuronal excitability. wikipedia.org This is a fundamental pathway for controlling anxiety and seizure activity.

Beyond these primary mechanisms, other derivatives have been shown to engage different pathways. For example, N-(2-aminoethyl)-2-chlorobenzamide hydrochloride has been investigated for its potential to induce apoptosis in cancer cells by disrupting cellular signaling pathways. Another analog, N-(2-aminoethyl)-2-hydroxybenzamide, may modulate biological pathways by inhibiting key inflammatory mediators. These findings indicate that the benzamide scaffold can be a versatile tool for interacting with a range of cellular processes.

Preclinical Biological Investigations of N 2 Aminoethyl Benzamide in in Vitro and in Vivo Models

Cellular Models for Biological Activity Assessment

The N-(2-aminoethyl)benzamide scaffold and its derivatives have been the subject of numerous preclinical studies to evaluate their effects on cancer cell growth and survival. Research has demonstrated that these compounds can inhibit cell proliferation and induce apoptosis, or programmed cell death, across various cancer cell lines.

In studies on lung carcinoma, derivative compounds of N-(2-aminoethyl)benzamide significantly inhibited the proliferation of A549 cells. Similarly, in colorectal cancer research, these compounds were effective against CaCo-2 cells, where they not only reduced cell viability but also triggered apoptosis. Further investigations have explored the anticancer potential of related structures, suggesting they may induce apoptosis by disrupting cellular signaling pathways.

Hybrid compounds incorporating the N-(2-aminoethyl)benzamide linker have shown potent cytotoxic activity. For instance, a 7-chloro-4-aminoquinoline-benzimidazole hybrid featuring this linker demonstrated strong antiproliferative effects in leukemia and lymphoma cell lines, with GI50 values ranging from 0.4 to 8 µM. nih.gov Treatment with this compound led to the disruption of the mitochondrial membrane potential and subsequent apoptosis in HuT78 T-cell lymphoma cells. nih.govresearchgate.net Another novel imidazo-benzamide derivative was also found to induce apoptosis in A549 lung cancer cells, an effect linked to the modulation of the apoptotic marker caspase-3. nih.gov

Table 1: Antiproliferative and Apoptotic Activity of N-(2-Aminoethyl)benzamide Derivatives in Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | Inhibition of cell proliferation, Induction of apoptosis | , nih.gov |

| CaCo-2 | Colorectal Cancer | Inhibition of cell proliferation, Induction of apoptosis | , researchgate.net |

| HuT78 | T-cell Lymphoma | Strong cytotoxic activity, Disruption of mitochondrial membrane potential, Induction of apoptosis | researchgate.net, nih.gov |

The antiproliferative effects of N-(2-aminoethyl)benzamide derivatives are often linked to their ability to interfere with the cell cycle. The cell cycle is a tightly regulated process with internal checkpoints that ensure the fidelity of cell division. libretexts.org Disruption of this cycle can halt the growth of cancer cells.

Benzamide (B126) derivatives have been shown to cause cell cycle arrest at different phases. For example, Trichostatin A, a related benzamide derivative, induces arrest at both the G1 and G2 phases of the cell cycle in rat fibroblasts. google.com This implicates the molecular targets of these compounds in the fundamental regulation of cell cycle progression. google.com

Studies on specific derivatives like CI-994, an N-acetyldinaline, revealed that its growth-inhibiting effects correlate with the imposition of a G1 cell cycle arrest. aacrjournals.org This effect is a known consequence of inhibiting histone deacetylase (HDAC) enzymes. aacrjournals.org Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids containing the N-(2-aminoethyl)benzamide linker effectively suppressed cell cycle progression in leukemia and lymphoma cells. nih.gov The eukaryotic cell cycle is controlled at three main checkpoints: G1, the G2/M transition, and the metaphase checkpoint. libretexts.org The ability of these compounds to halt the cycle at these critical points prevents compromised cells from continuing to divide. libretexts.org

Epigenetics refers to modifications that regulate gene activity without altering the underlying DNA sequence. aimspress.com Key epigenetic mechanisms include DNA methylation and histone modification. aimspress.com The N-(2-aminoethyl)benzamide structure is found in compounds that act as epigenetic modulators, particularly as inhibitors of histone deacetylase (HDAC) enzymes.

HDACs play a crucial role in gene silencing by removing acetyl groups from histones, leading to a more compact chromatin structure that is less accessible to transcription machinery. nih.gov Inhibition of HDACs by benzamide derivatives can lead to histone hyperacetylation, which in turn can reactivate the expression of tumor suppressor genes, inducing differentiation, cell cycle arrest, and/or apoptosis. google.comaacrjournals.org For example, the compound CI-994 was identified as an HDAC inhibitor that causes histone hyperacetylation in HCT-8 colon carcinoma cells. aacrjournals.org

Beyond HDAC inhibition, some derivatives have shown broader epigenetic activity. A novel imidazo-benzamide derivative was found to modulate the expression of DNA Methyltransferase 1 (DNMT1), a key enzyme that methylates DNA and is involved in gene silencing. nih.gov In silico docking studies also suggested this compound has a high binding efficiency to HDAC1. nih.gov This suggests that compounds based on the N-(2-aminoethyl)benzamide scaffold may act as multi-target epigenetic agents.

Table 2: Epigenetic Targets of N-(2-Aminoethyl)benzamide Derivatives

| Derivative Class | Target Enzyme | Cellular Effect | Reference |

|---|---|---|---|

| N-acetyldinaline (CI-994) | HDAC-1, HDAC-2 | Histone hyperacetylation, G1 cell cycle arrest | aacrjournals.org |

| Imidazo-benzamide derivative (TBUEIB) | DNMT1, HDAC1 (predicted) | Modulation of DNMT1 expression, Apoptosis induction | nih.gov |

The effectiveness of a therapeutic agent is dependent on its ability to enter target cells and reach its site of action. Studies on N-(2-aminoethyl)benzamide and its derivatives have investigated their mechanisms of cellular uptake and subsequent intracellular localization.

The N-(2-diethylaminoethyl)benzamide pharmacophore has been shown to enhance the intracellular delivery of various molecules. acs.org The aminoethyl side chain is particularly important for targeting certain cell types, such as melanoma cells, which exhibit high affinity for these structures. acs.orgnih.gov It is suggested that these benzamides enter tumor cells not only through passive diffusion but also via active transport by polyamine carriers. acs.org

Once inside the cell, these compounds can localize to specific organelles. Fluorescently-labeled derivatives of similar compounds have been observed to penetrate the cell membrane and accumulate in the mitochondria. nii.ac.jp The cellular uptake is specific, as demonstrated in studies with radiolabeled benzamide derivatives in B16F10 melanoma cells. The uptake of a 68Ga-labeled probe was significantly increased in melanin-producing cells, and this accumulation could be visualized in tumor xenografts. researchgate.netnih.gov

Research comparing different substituents on the core structure has provided insights into the features governing uptake. Replacing a diethylaminoethylamide group with a bis(2-aminoethyl)amide moiety resulted in a dramatic, more than 10-fold increase in uptake in B16 melanoma cells, underscoring the critical role of the aminoethyl group in facilitating cellular entry. acs.org

Animal Models for Pathway and Target Validation

Rodent models are essential tools for studying the effects of chemical compounds on the central nervous system (CNS) in a living organism. wuxibiology.com While direct in vivo CNS pathway analysis of N-(2-aminoethyl)benzamide is not extensively documented in the provided sources, the activity of its derivatives and the models used for related compounds provide a framework for its potential neurological applications.

Derivatives of N-(2-aminoethyl)benzamide are being investigated for neurological disorders due to activities such as monoamine oxidase B (MAO-B) inhibition. MAO-B inhibitors are used in the management of Parkinson's disease (PD). mdpi.com Toxin-based rodent models, such as those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are standard for studying parkinsonism. mdpi.com These models induce the degeneration of dopaminergic neurons, allowing researchers to test the neuroprotective effects of new compounds. mdpi.com Proteomic studies in MPTP-treated mice have revealed changes in mitochondrial proteins, highlighting pathways that could be targeted by novel therapeutics. mdpi.com

Furthermore, rodent models are used to study myelination in the CNS. For instance, the myelination process in newborn mice serves as a valid model to assess the effects of compounds on myelin development under non-pathological conditions. researchgate.net Comparative studies analyzing the distribution of specific receptors, such as the S1P1 receptor, in human, rat, and mouse brains help validate the use of these animal models for neuropharmacological research into neurodegenerative diseases. biorxiv.org Such models would be critical for validating the CNS targets and pathways of N-(2-aminoethyl)benzamide and its analogues in vivo.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| N-(2-Aminoethyl)benzamide |

| N-(2-Aminoethyl)-2-methoxybenzamide |

| N-(2-Aminoethyl)-2-chlorobenzamide hydrochloride |

| 4-Acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide |

| N-(2-Aminoethyl)-2-(4-{[(2-aminophenyl)amino]carbonyl}benzyl)-4-methylene-1-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxamide |

| Trichostatin A |

| CI-994 (N-acetyldinaline) |

| MS-275 (N-(2-aminophenyl)-4-[N-(pyridin-3yl-methoxycarbonyl)aminomethyl]benzamide) |

| N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB) |

| N-(2-diethylaminoethyl)benzamide |

| 6-hydroxydopamine (6-OHDA) |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) |

| Caspase-3 |

| Histone deacetylase (HDAC) |

| DNA Methyltransferase 1 (DNMT1) |

| Monoamine oxidase B (MAO-B) |

Investigations in Disease-Relevant Animal Models (e.g., neurological, seizure models)

While direct preclinical studies on N-(2-Aminoethyl)benzamide in neurological and seizure animal models are not extensively documented in publicly available literature, the broader class of benzamide derivatives has been the subject of significant investigation for anticonvulsant and neurological applications. Research into structurally related compounds provides a framework for understanding the potential activity of N-(2-Aminoethyl)benzamide.

Derivatives of N-(2-Aminoethyl)benzamide have been synthesized and evaluated for their anticonvulsant properties in established animal models of seizures, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests. researchgate.net For instance, a series of N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl) amino) ethyl)benzamide derivatives were assessed for anticonvulsant activity. researchgate.net The findings revealed that a significant percentage of these compounds were active in the MES model, indicating potential efficacy against generalized tonic-clonic seizures. researchgate.net

Furthermore, the exploration of phenylglycinamide derivatives, which share some structural similarities with benzamides, has yielded compounds with potent antiseizure activity in various mouse models, including the MES and 6 Hz seizure tests. acs.org These studies often involve a multi-step process of design, synthesis, and biological characterization to identify promising drug candidates for epilepsy. acs.org The validation of animal models, such as those for Dravet syndrome, is a critical component of this research, ensuring that preclinical findings have a higher chance of translating to clinical applications. frontiersin.org The use of both genetic and inducible seizure models helps to identify compounds that may be effective against spontaneous, pharmaco-resistant seizures. frontiersin.orgbiorxiv.org

The potential for neurological applications of N-(2-Aminoethyl)benzamide and its analogs is also suggested by their activity as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in neurotransmitter metabolism. smolecule.com This inhibitory action makes them relevant for studies in neurodegenerative disorders like Parkinson's disease. smolecule.com

Table 1: Anticonvulsant Activity of Benzamide Derivatives in Preclinical Models

| Animal Model | Derivative Class | Observed Activity | Reference |

| Maximal Electroshock Seizure (MES) | N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl) amino) ethyl)benzamide | 65% of tested compounds showed activity. | researchgate.net |

| Subcutaneous Pentylenetetrazole (sc-PTZ) | N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl) amino) ethyl)benzamide | 35% of tested compounds showed activity. | researchgate.net |

| 6 Hz Seizure Test | Phenylglycinamide Derivatives | R-enantiomers demonstrated complete protection. | acs.org |

Evaluation in Immunological Models (e.g., vaccine adjuvants)

The evaluation of N-(2-Aminoethyl)benzamide as a vaccine adjuvant is an area of growing interest, largely driven by the known immunomodulatory properties of related benzamide and benzothiadiazole structures. researchgate.netscispace.com Adjuvants are crucial components of modern vaccines, as they enhance the immune response to an antigen, leading to a more robust and durable protective immunity. nih.govwho.intmdpi.com

Research into benzothiadiazoles has identified compounds that can act as potent co-adjuvants when combined with established adjuvants like monophosphoryl lipid A (MPLA), a Toll-like receptor 4 (TLR4) agonist. researchgate.net These combination adjuvants have been shown to produce a Th1-dominant immune response and protect mice from lethal viral challenges in preclinical studies. researchgate.net The mechanism often involves the sustained activation of key signaling pathways, such as nuclear factor κB (NF-κB), in antigen-presenting cells. researchgate.net

The development of novel adjuvants is a key focus in vaccinology, aiming to improve vaccine efficacy, particularly for weakly immunogenic antigens or in populations with compromised immune systems. who.intfrontiersin.org The ability of an adjuvant to modulate the immune response, for instance by shifting it towards a desired T-helper cell profile, is a critical attribute. frontiersin.org While direct studies on N-(2-Aminoethyl)benzamide are limited, its structural backbone is present in compounds explored for these immunomodulatory effects. For example, the compound has been used in the synthesis of molecules for studying protein interactions in proteomics, which can have immunological relevance.

Table 2: Immunological Activity of Related Compound Classes in Preclinical Models

| Compound Class | Immunological Model | Observed Effect | Reference |

| Benzothiadiazoles | Murine Vaccination (in combination with MPLA) | Enhanced antigen-specific IgG responses. | researchgate.net |

| Benzothiadiazoles | Murine Vaccination (in combination with MPLA) | Th1 dominant immune response and protection against lethal influenza challenge. | researchgate.net |

| Sulfavants (Amphiphilic marine-inspired) | Human Dendritic Cells (in vitro) | Induced maturation of dendritic cells. | mdpi.com |

| AS01 (Liposome-based with MPL and QS-21) | Mouse Models | Enhanced antibody and T helper 1 (Th1) responses. | frontiersin.org |

Molecular Target Engagement Studies in Biological Systems

Understanding how N-(2-Aminoethyl)benzamide and its derivatives interact with molecular targets is fundamental to elucidating their mechanism of action. acs.org Molecular docking and other computational methods are often employed to predict and analyze the binding of these compounds to specific proteins. acs.org

For N-(2-Aminoethyl)benzamide, one of the identified biological activities is the reversible inhibition of monoamine oxidase B (MAO-B). smolecule.com This suggests a direct engagement with the active site of this enzyme, which is a key target in the treatment of neurodegenerative diseases. The interaction likely involves the modulation of neurotransmitter levels, which is crucial for neurological health. smolecule.com

In the context of other benzamide derivatives, molecular target engagement studies have been more extensive. For example, certain benzamides are known to be inhibitors of histone deacetylases (HDACs), with some analogs showing IC50 values in the nanomolar range. vulcanchem.com The benzamide core often provides a planar aromatic system for π-π stacking interactions, while various substituents can enhance hydrogen bonding and influence binding to biological targets. vulcanchem.comvulcanchem.com

Structure-activity relationship (SAR) studies are critical in optimizing target engagement. acs.org For instance, in the development of N-(anthracen-9-ylmethyl) benzamide derivatives as ZNF207 inhibitors for glioma, the amide group was found to be essential for activity, providing key hydrogen bonds with amino acid residues in the target protein. acs.org Similarly, for benzamide derivatives targeting acetylcholinesterase (AChE) and β-secretase (BACE1) in the context of Alzheimer's disease, molecular docking has been instrumental in identifying the most promising candidates. mdpi.com

Theoretical and Computational Chemistry Applications for N 2 Aminoethyl Benzamide Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's biological activity.

Molecular docking studies have been effectively used to predict how derivatives of N-(2-Aminoethyl)benzamide interact with the active sites of various target enzymes. For instance, in the development of novel anti-inflammatory and anticonvulsant agents, derivatives synthesized using 2-amino-N-(2-aminoethyl)benzamide as an intermediate were docked into the receptors for COX and GABA. researchgate.net These studies help visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Similarly, research on N-(2-aminophenyl)-benzamide derivatives as inhibitors of Histone Deacetylase 2 (HDAC2) utilized molecular docking to reveal key interactions. researchgate.net The modeling showed that these compounds form hydrogen bonds with specific amino acid residues within the HDAC2 active site. researchgate.net In another study, a hybrid molecule incorporating an N-(2-aminoethyl)benzamide linker was designed and docked with the c-Src protein, a target in cancer therapy. nih.gov The docking simulation predicted that the amino group from the N-(2-aminoethyl)benzamide linker forms crucial hydrogen bonds with the amino acid residues Glu310 and Asp404 of the protein. nih.gov

Table 1: Predicted Binding Interactions of N-(2-Aminoethyl)benzamide Derivatives with Target Enzymes

| Derivative/Scaffold | Target Enzyme | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Quinoline-benzimidazole hybrid with N-(2-aminoethyl)benzamide linker | c-Src | Glu310, Asp404, Thr338 | Hydrogen Bond, Carbon-Hydrogen Bond | nih.gov |

| N-(2-aminophenyl)-benzamide derivatives | HDAC2 | Not specified | Hydrogen Bond | researchgate.net |

| Derivatives from 2-amino-N-(2-aminoethyl) benzamide (B126) intermediate | COX & GABA Receptors | Not specified | Binding Affinity | researchgate.net |

Beyond predicting the binding pose, computational methods can also estimate the binding affinity between a ligand and its target protein. This is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. For derivatives synthesized from a 2-amino-N-(2-aminoethyl)benzamide intermediate, excellent binding affinities of -9 kcal/mol with the COX receptor and -9.3 kcal/mol with the GABA receptor were predicted. researchgate.net

In the case of the 7-chloro-4-aminoquinoline-benzimidazole hybrid containing the N-(2-aminoethyl)benzamide linker, docking studies predicted a very strong binding energy of -119.99 kcal/mol with the c-Src protein. nih.gov These affinity predictions are vital for ranking potential drug candidates and prioritizing them for synthesis and further experimental testing. nih.gov

Table 2: Predicted Binding Affinities of N-(2-Aminoethyl)benzamide Derivatives

| Derivative/Scaffold | Target Protein | Predicted Binding Affinity/Energy | Reference |

|---|---|---|---|

| Derivative I7 from 2-amino-N-(2-aminoethyl) benzamide | COX Receptor | -9.0 kcal/mol | researchgate.net |

| Derivative I13 from 2-amino-N-(2-aminoethyl) benzamide | GABA Receptor | -9.3 kcal/mol | researchgate.net |

| Quinoline-benzimidazole hybrid 12d with N-(2-aminoethyl)benzamide linker | c-Src | -119.99 kcal/mol | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. numberanalytics.com

QSAR studies have been successfully applied to series of N-(2-aminophenyl)-benzamide derivatives to develop models that can predict their inhibitory activity against enzymes like HDAC2. researchgate.net In one such study, a 3-Dimensional QSAR (3D-QSAR) model was developed for a training set of 20 compounds. researchgate.net The resulting model showed statistical significance with a coefficient of determination (r²) of 0.735696, indicating a good correlation between the structural features and the anti-HDAC2 activity. researchgate.net Another highly predictive model for N-(2-Aminophenyl)-Benzamide derivatives demonstrated a good fit with an r² value of 0.927 and a cross-validated coefficient (r²cv) of 0.815. researchgate.net Such validated models are valuable as they can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. researchgate.net

Table 3: Statistical Validation of a 3D-QSAR Model for N-(2-Aminophenyl)-Benzamide Derivatives

| Statistical Parameter | Value | Significance | Reference |

|---|---|---|---|

| Coefficient of Determination (r²) | 0.927 | Indicates a strong fit of the model to the data. | researchgate.net |

| Cross-validated Coefficient (r²cv or Q²) | 0.815 | Shows the predictive ability of the model, determined by leave-one-out method. | researchgate.net |

| Predicted r² (r²pred) | 0.845 | Measures the predictive power of the model on an external test set. | researchgate.net |

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For N(2-aminophenyl)-benzamide derivatives targeting HDAC2, a ligand-based pharmacophore model was generated. nih.gov The best model identified four critical features for activity: one hydrogen bond acceptor (HBA), one hydrogen bond donor (HBD), one hydrophobic feature (HYP), and one ring aromatic feature (RA). nih.gov This pharmacophore model serves as a 3D query to search for new, structurally diverse compounds with the potential to be active HDAC2 inhibitors. nih.gov Similarly, a four-component pharmacophoric model was used to guide the design of N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl) benzamide derivatives with potential anticonvulsant activity. nih.gov

Table 4: Key Pharmacophore Features for N(2-aminophenyl)-benzamide Based HDAC2 Inhibitors

| Pharmacophore Feature | Description | Reference |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen bond. | nih.gov |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen bond. | nih.gov |

| Hydrophobic (HYP) | A non-polar group that interacts favorably with non-polar residues. | nih.gov |

| Ring Aromatic (RA) | An aromatic ring system. | nih.gov |

In Silico Screening and Predictive Modeling for Novel Derivatives

In silico (computer-based) screening uses computational models to evaluate large libraries of virtual compounds to identify those with a high probability of having desired biological activities. This approach, combined with predictive modeling of drug-like properties, accelerates the discovery of novel derivatives.

The design of novel N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl) benzamide derivatives was guided by a pharmacophoric model, and the synthesized compounds were evaluated for anticonvulsant activity. nih.gov The computational studies, including docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, were used to rationalize the experimental results. nih.gov

In another example, new hybrid molecules were synthesized by linking 7-chloroquinoline (B30040) and benzimidazole (B57391) moieties with linkers, including N-(2-aminoethyl)benzamide. nih.gov Before synthesis, in silico ADME properties were calculated for these novel derivatives to predict their potential as oral drug candidates. nih.gov Properties such as lipophilicity (MLOGP) and aqueous solubility (log S) were predicted. For example, compound 5e, while active, was predicted to be highly lipophilic and poorly soluble, which could present challenges for its development as an oral drug. nih.gov These predictive models allow researchers to filter out compounds with unfavorable properties early in the discovery process. nih.gov

Table 5: In Silico ADME Predictions for Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids

| Compound | MLOGP (Lipophilicity) | log S (Aqueous Solubility) | Fraction Csp3 (Saturation) | Predicted Oral Drug Viability Issue | Reference |

|---|---|---|---|---|---|

| 5e | > 4.15 | < -6 | 0 | High lipophilicity, poor water solubility | nih.gov |

Advanced Analytical Methodologies in N 2 Aminoethyl Benzamide Research

Spectroscopic and Chromatographic Techniques for Research Compound Analysis

Spectroscopic and chromatographic methods form the bedrock of chemical analysis in the research and development of compounds like N-(2-Aminoethyl)benzamide. These techniques provide indispensable data on compound identity, purity, and physicochemical properties.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. In the context of N-(2-Aminoethyl)benzamide research, it is routinely employed to assess the purity of synthesized batches and confirm the molecular weight of the target compound.

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the compound from any impurities or starting materials based on differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. sielc.comresearchgate.net The eluent from the chromatography column is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides an exact mass measurement, confirming the identity of the compound and its fragments. nanobioletters.com For N-(2-Aminoethyl)benzamide analogs, LC-MS analysis can confirm that the purity of the compound is ≥95%, a standard requirement for subsequent biological assays.

Table 1: Representative LC-MS Parameters for Benzamide (B126) Analysis

| Parameter | Description |

|---|---|

| Chromatography System | UHPLC or HPLC |

| Column | Reversed-Phase C18 (e.g., XTerra RP18, 4.6 x 50 mm, 5 µm) |

| Mobile Phase | A gradient of water and acetonitrile (B52724) (MeCN), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization and peak shape. sielc.comresearchgate.net |

| Detection | Mass Spectrometry (e.g., Electrospray Ionization - ESI) and UV detector (e.g., 254 nm or 270 nm). |

| Primary Outputs | Retention time (purity assessment), mass-to-charge ratio (m/z) for molecular weight confirmation. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise chemical structure of a molecule. mdpi.com It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For N-(2-Aminoethyl)benzamide, ¹H NMR spectroscopy would identify all unique protons and their environments, including the distinct signals for the aromatic protons on the benzoyl ring and the aliphatic protons of the ethylamine (B1201723) side chain. The splitting patterns (multiplicity) and coupling constants of these signals reveal which protons are adjacent to one another, allowing for the complete assembly of the molecular structure. acs.org Similarly, ¹³C NMR spectroscopy detects the unique carbon atoms in the molecule, confirming the presence of the carbonyl group, the aromatic carbons, and the aliphatic carbons. nanobioletters.com

Table 2: Predicted ¹H NMR Chemical Shifts for N-(2-Aminoethyl)benzamide

| Proton Type | Approximate Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aromatic (ortho to C=O) | ~7.8 | Doublet (d) |

| Aromatic (meta/para) | ~7.4-7.5 | Multiplet (m) |

| Amide (NH) | ~6.5-8.0 | Broad singlet (br s) or Triplet (t) |

| Methylene (B1212753) (-CH₂-NH-C=O) | ~3.4-3.6 | Quartet (q) or Multiplet (m) |

| Methylene (-CH₂-NH₂) | ~2.8-3.0 | Triplet (t) |

| Amine (NH₂) | Variable | Broad singlet (br s) |

Advanced chromatographic techniques are employed to determine physicochemical properties that govern the compound's distribution, such as lipophilicity and membrane permeability. These properties are critical for predicting a compound's pharmacokinetic behavior.

Reversed-phase liquid chromatography (RP-LC) is a valuable method for evaluating the aqueous solution conformation and lipophilicity of benzamide compounds. nih.gov The retention time of a compound on a C18 column is related to its hydrophobicity. By performing these analyses under physiological pH conditions (e.g., pH 7.4), researchers can estimate the distribution coefficient (log D), which indicates how the compound will partition between aqueous and lipid environments in the body. mdpi.com Another specialized technique, immobilized artificial membrane (IAM) chromatography, is used to estimate drug-membrane interactions and permeability by measuring the chromatographic hydrophobicity index (CHI_IAM). acs.org Supercritical fluid chromatography (SFC) has also been shown to be an efficient method for the rapid separation of benzamides and related amines. oup.com

Table 3: Chromatographic Methods for Compound Distribution Analysis

| Technique | Stationary Phase | Measured Parameter | Inferred Property |

|---|---|---|---|

| Reversed-Phase HPLC | C18 or C8 | Capacity factor (k') or Retention time | Lipophilicity (LogP/LogD) nih.gov |

| IAM Chromatography | Immobilized Artificial Membrane | Chromatographic Hydrophobicity Index (CHI_IAM) | Membrane permeability acs.org |

| Micellar Liquid Chromatography | C18 with surfactant mobile phase | Retention factor | Bio-partitioning into cell membranes mdpi.com |

Bioanalytical Approaches for Metabolite and Interaction Studies

Bioanalytical methods are used to study how N-(2-Aminoethyl)benzamide interacts with biological systems, including its effect on enzymes and its binding affinity to specific protein targets.

Enzyme inhibition assays are fundamental for determining the biological activity of compounds like N-(2-Aminoethyl)benzamide. Research has shown that N-(2-Aminoethyl)benzamide and its halogenated analogues are competitive, time-dependent, and reversible inhibitors of monoamine oxidase-B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. acs.orgnih.govnih.gov

The potency of these compounds as enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. acs.org These assays involve incubating the enzyme (e.g., MAO-B from bovine liver) with its substrate and varying concentrations of the inhibitor. acs.org The rate of product formation is measured, often using spectrophotometric or fluorometric methods, to determine the remaining enzyme activity. mdpi.commdpi.com While MAO-B is a key target, assays for other enzymes, such as Poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs), are also relevant for the broader class of benzamide-containing molecules. nih.govnih.govnih.gov

Table 4: MAO-B Inhibition by N-(2-Aminoethyl)benzamide Analogs

| Compound (Substituent on Benzoyl Ring) | IC50 Value (µM) | Inhibition Type |

|---|---|---|

| 4-Chloro (Ro 16-6491) | 0.14 acs.org | Competitive, Reversible acs.orgnih.gov |

| 4-Fluoro | 0.54 acs.org | Competitive, Reversible nih.gov |

| 4-Bromo | 0.13 acs.org | Competitive, Reversible nih.gov |

| 3-Chloro | 0.08 acs.org | Competitive, Reversible nih.gov |

| 3-Iodo | 0.11 acs.org | Competitive, Reversible nih.gov |

To understand the mechanism of action, it is crucial to study the direct physical interaction between a ligand (the compound) and its biological target. Various biophysical techniques can be employed to characterize this binding in terms of affinity, kinetics, and thermodynamics.